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Executive Summary
Tinostamustine (formerly EDO-S101), identified by CAS number 1236199-60-2, is a

pioneering first-in-class alkylating deacetylase inhibitor (AK-DACi).[1][2] This novel chemical

entity represents a significant advancement in oncology by fusing the functionalities of the

alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat

into a single molecule.[3][4] This dual-action mechanism is designed to concurrently induce

DNA damage and inhibit DNA repair pathways, offering a synergistic antitumor effect.

Preclinical and clinical studies have demonstrated its potential across a spectrum of

hematological malignancies and solid tumors, including those that are relapsed or refractory to

standard therapies.[1][5] This document provides an in-depth technical guide on

Tinostamustine, summarizing its mechanism of action, preclinical and clinical data, and key

experimental methodologies.

Mechanism of Action
Tinostamustine exerts its antineoplastic effects through a dual mechanism:

DNA Alkylation: The bendamustine moiety alkylates DNA, leading to the formation of

crosslinks and double-strand breaks. This damage disrupts DNA replication and

transcription, ultimately triggering apoptosis.[3][4][6]
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Histone Deacetylase (HDAC) Inhibition: The vorinostat component acts as a pan-HDAC

inhibitor, leading to the accumulation of acetylated histones.[3] This results in a more relaxed

chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating

agent, thereby potentiating its cytotoxic effects.[4] Furthermore, HDAC inhibition can

modulate the expression of genes involved in cell cycle control and apoptosis.[3]

This combined activity leads to superior efficacy compared to either agent administered alone.

[3] Additionally, inhibition of HDAC6 by Tinostamustine can induce the unfolded protein

response (UPR) by activating inositol-requiring enzyme 1 (IRE-1), which may sensitize cancer

cells to other therapies like proteasome inhibitors.[3]

Dual Functions Cellular Effects

Downstream Consequences

Tinostamustine
(CAS: 1236199-60-2)

Bendamustine Moietyreleases

Vorinostat Moiety

releases

DNA Alkylation
(Crosslinks, Double-Strand Breaks)

HDAC Inhibition
(Chromatin Remodeling)

UPR Induction (via HDAC6)

Apoptosis

Cell Cycle Arrest

Altered Gene Expression

Sensitization to
Proteasome Inhibitors

Click to download full resolution via product page

Caption: Dual mechanism of Tinostamustine.

Quantitative Preclinical Data
Tinostamustine has demonstrated potent activity across a range of cancer cell lines.
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Parameter Target Value Reference

IC50 HDAC1 9 nM [7]

HDAC2 9 nM [7]

HDAC3 25 nM [7]

HDAC6 6 nM [7][8]

HDAC8 107 nM [7]

HDAC10 72 nM [7]

IC50
Multiple Myeloma Cell

Lines
5-13 µM [7]

In Vivo Efficacy
MM1S Mouse

Xenograft Model

60 mg/kg per week

reduced tumor growth

and prolonged

survival.

[6]

Blood-Brain Barrier

Penetration
Murine Models

16.5% (IV bolus),

13.8% (CIVI)
[9]

Key Preclinical and Clinical Findings
Preclinical Studies

Glioblastoma (GBM): In preclinical GBM models, Tinostamustine showed stronger

antiproliferative and pro-apoptotic effects than vorinostat and bendamustine individually.[2] It

demonstrated significant therapeutic activity in orthotopic intra-brain models, suppressing

tumor growth and prolonging survival, with superior efficacy to bendamustine, radiotherapy,

and temozolomide.[2][10] Tinostamustine also acts as a radiosensitizer.[10]

Multiple Myeloma (MM): Tinostamustine induces potent DNA damage and impairs DNA

repair in myeloma cells.[6] It shows synergistic cytotoxicity with proteasome inhibitors like

bortezomib and carfilzomib.[7] Furthermore, it enhances the efficacy of the anti-CD38

monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[11]

[12]
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Hodgkin Lymphoma (HL): In models of Hodgkin Lymphoma, Tinostamustine has shown

significant antitumor activity and slowed disease progression.[5]

Clinical Trials
Tinostamustine has been evaluated in several clinical trials for both hematological

malignancies and solid tumors.

Trial Identifier Phase Conditions Status Reference

NCT02576496 Phase 1

Relapsed/Refract

ory

Hematological

Malignancies

Completed [1][5]

NCT03345485 Phase 1/2

Small Cell Lung

Cancer, Soft

Tissue Sarcoma,

Triple-negative

Breast Cancer,

Ovarian Cancer,

Endometrial

Cancer

Recruiting [8][13]

NCT05432375 Early Phase 1
Glioblastoma

Multiforme
Recruiting [4][8]

NCT03903458 Phase 1
Malignant

Melanoma
Unknown [8]

GBM AGILE Phase 2/3 Glioblastoma Recruiting [14]

A Phase 1 dose-escalation study in patients with relapsed or refractory hematological

malignancies established a maximum tolerated dose (MTD) of 100 mg/m² administered over 60

minutes.[5] In a cohort of heavily pre-treated Hodgkin Lymphoma patients, an overall response

rate of 37% was observed.[5]

Experimental Protocols
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In Vitro Cytotoxicity and Apoptosis Assays in
Glioblastoma

Cell Lines: A panel of 13 GBM cell lines and seven patient-derived GBM stem cell lines were

utilized.[10] This included U87MG (MGMT negative), U251MG (MGMT negative), and T98G

(MGMT positive) cell lines.[10]

Methodology:

Cells were seeded in 96-well plates and allowed to adhere overnight.

Tinostamustine, vorinostat, bendamustine, or temozolomide were added at various

concentrations.

Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a

standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

For apoptosis analysis, cells were treated with the compounds and then stained with

Annexin V and Propidium Iodide (PI).

Flow cytometry was used to quantify the percentage of apoptotic cells.

Caspase-3 activation was measured using a colorimetric or fluorometric assay to confirm

the apoptotic pathway.[10]
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Caption: Workflow for in vitro GBM assays.

In Vivo Glioblastoma Xenograft Models
Animal Models: Nude mice were used for these studies.[10]

Subcutaneous Model:

U87MG, U251MG, or T98G cells were injected subcutaneously into the flanks of the mice.

[10]

Once tumors reached a palpable size, mice were randomized into treatment groups.

Treatment groups could include vehicle control, Tinostamustine, bendamustine,

temozolomide, and/or radiotherapy.
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Tumor volume was measured regularly using calipers.

Orthotopic Intra-brain Model:

Luciferase-positive U251MG cells or patient-derived GBM stem cells (e.g., CSCs-5) were

stereotactically injected into the brains of the mice.[10]

Tumor growth was monitored using bioluminescence imaging.

Treatment was initiated, and survival was monitored as the primary endpoint.

Time-to-progression (TTP), disease-free survival (DFS), and overall survival (OS) were

calculated.[2][10]

Conclusion
Tinostamustine is a promising, novel therapeutic agent with a unique dual mechanism of

action that has shown significant antitumor activity in a variety of preclinical models and early-

phase clinical trials. Its ability to simultaneously damage DNA and inhibit repair mechanisms

provides a strong rationale for its continued development in difficult-to-treat cancers such as

glioblastoma and relapsed/refractory hematological malignancies. Ongoing and future clinical

studies will further delineate its efficacy and safety profile, potentially establishing

Tinostamustine as a valuable addition to the oncology treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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